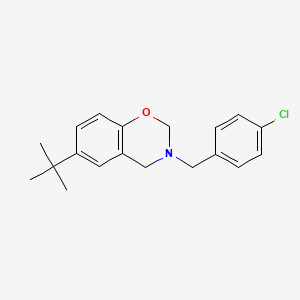
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride is a compound that belongs to the class of carbazole derivatives. Carbazoles are aromatic heterocyclic organic compounds with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and technology .
准备方法
The synthesis of 1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride typically involves the condensation of carbazole derivatives with appropriate amines and alcohols. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
作用机制
The mechanism of action of 1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways within the body. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride can be compared with other carbazole derivatives, such as:
1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Known for its acetylcholinesterase inhibitory activity and potential therapeutic applications.
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol: Studied for its neuroprotective effects and potential use in treating brain disorders.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities and applications .
属性
分子式 |
C20H27ClN2O |
|---|---|
分子量 |
346.9 g/mol |
IUPAC 名称 |
1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;/h3-10,15-16,21,23H,11-14H2,1-2H3;1H |
InChI 键 |
QYDVLRAVLYMEEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[3-(Benzyloxy)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B10796104.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B10796108.png)






![N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea](/img/structure/B10796150.png)

![4-(tert-butyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B10796166.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796174.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)
